molecular formula C10H10N2O2S B037739 Ethyl 5-cyano-6-mercapto-2-methylnicotinate CAS No. 113858-90-5

Ethyl 5-cyano-6-mercapto-2-methylnicotinate

Cat. No.: B037739
CAS No.: 113858-90-5
M. Wt: 222.27 g/mol
InChI Key: YMUNSRSFLNLDAF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 5-cyano-6-mercapto-2-methylnicotinate can be achieved through a multi-step reaction process. One common method involves the use of ethyl acetoacetate as a starting material . The reaction conditions typically include the use of dichloromethane at 40°C for 8 hours, followed by the addition of sodium ethanolate in ethanol, with cooling using ice . This process results in the formation of this compound.

Chemical Reactions Analysis

Ethyl 5-cyano-6-mercapto-2-methylnicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 5-cyano-6-mercapto-2-methylnicotinate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-6-mercapto-2-methylnicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Ethyl 5-cyano-6-mercapto-2-methylnicotinate can be compared with other similar compounds, such as ethyl 5-cyano-2-methyl-6-sulfanylpyridine-3-carboxylate. These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific applications in proteomics research and its potential therapeutic uses.

Properties

IUPAC Name

ethyl 5-cyano-2-methyl-6-sulfanylidene-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-3-14-10(13)8-4-7(5-11)9(15)12-6(8)2/h4H,3H2,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUNSRSFLNLDAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)C(=C1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352227
Record name Ethyl 5-cyano-2-methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826122
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

113858-90-5
Record name Ethyl 5-cyano-2-methyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-cyano-6-mercapto-2-methylnicotinate
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Ethyl 5-cyano-6-mercapto-2-methylnicotinate
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Ethyl 5-cyano-6-mercapto-2-methylnicotinate
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